4-(3-Phenylpropyl)piperidine hydrochloride
Overview
Description
4-(3-Phenylpropyl)piperidine hydrochloride is a chemical compound with the following properties:
- Molecular Formula : C<sub>14</sub>H<sub>22</sub>ClN
- Molecular Weight : 239.784 g/mol
- IUPAC Standard InChI : InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H
- IUPAC Standard InChIKey : DTYWENFVDLKMSK-UHFFFAOYSA-N
- CAS Registry Number : 76000-08-3
- Chemical Structure :
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with a phenylpropyl group attached. The hydrochloride salt forms due to the presence of the chloride ion. Refer to the provided structure for visual representation.
Chemical Reactions Analysis
The chemical reactivity of 4-(3-Phenylpropyl)piperidine hydrochloride is not explicitly documented in the sources. However, it likely participates in typical piperidine reactions, such as nucleophilic substitutions, acylations, and reductions. Further experimental studies would be needed to elucidate its specific reactions.
Physical And Chemical Properties Analysis
- State : Solid (as per the provided data)
- IR Spectrum : Available data not specified
- Solubility : Solubility in various solvents remains unreported.
- Melting Point/Boiling Point : Not provided in the sources.
Safety And Hazards
Safety information is crucial when handling any chemical. Unfortunately, the sources do not elaborate on safety aspects. Researchers should consult additional literature or safety data sheets (SDS) for handling precautions, toxicity, and potential hazards.
Future Directions
To advance our understanding of 4-(3-Phenylpropyl)piperidine hydrochloride, future research could focus on:
- Synthetic Optimization : Investigate efficient synthetic routes.
- Biological Activity : Explore its pharmacological effects, including potential therapeutic applications.
- Structure-Activity Relationships : Correlate structural modifications with biological properties.
- Toxicology Studies : Assess safety profiles and potential adverse effects.
Remember that this analysis is based on available data, and further research is essential for a comprehensive understanding of this compound. 🧪🔬
properties
IUPAC Name |
4-(3-phenylpropyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWENFVDLKMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226909 | |
Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropyl)piperidine hydrochloride | |
CAS RN |
76000-08-3 | |
Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.